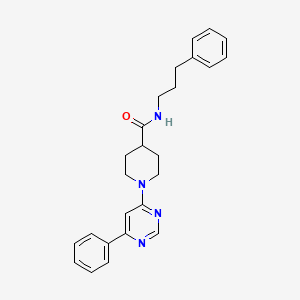![molecular formula C26H28FN5O2S B11268699 N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11268699.png)
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to inhibit certain enzymes, leading to the disruption of cellular processes in microbes or cancer cells. The pathways involved may include inhibition of DNA synthesis or interference with cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives like:
- N-cyclohexyl-1-((2-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their biological activities and applications. The uniqueness of N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide lies in its specific combination of functional groups, which contribute to its distinct biological properties.
Properties
Molecular Formula |
C26H28FN5O2S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-cyclohexyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O2S/c1-2-14-31-24(34)21-13-10-18(23(33)28-20-6-4-3-5-7-20)15-22(21)32-25(31)29-30-26(32)35-16-17-8-11-19(27)12-9-17/h8-13,15,20H,2-7,14,16H2,1H3,(H,28,33) |
InChI Key |
SWAWBYWLBDNNKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11268616.png)
![1-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one](/img/structure/B11268624.png)

![3-[4-(Pyrrolidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine](/img/structure/B11268641.png)
![N-(3,5-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11268648.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B11268650.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B11268655.png)
![(4-Benzylpiperazin-1-yl){6-[(4-methylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11268664.png)
![N-(2-chlorobenzyl)-3-(9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11268666.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11268669.png)
![ethyl 5-[(4-bromo-2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B11268671.png)
![2-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11268679.png)
![4-(Benzylsulfanyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11268681.png)
![N-(2-ethoxyphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11268687.png)
